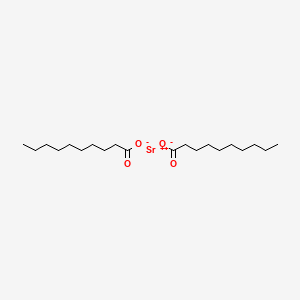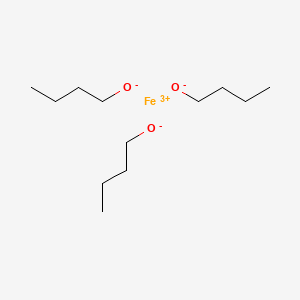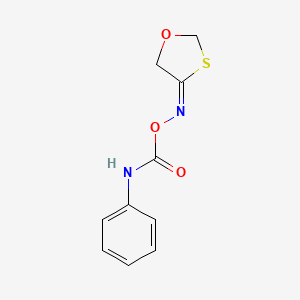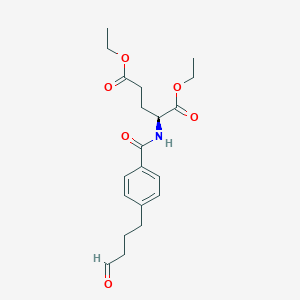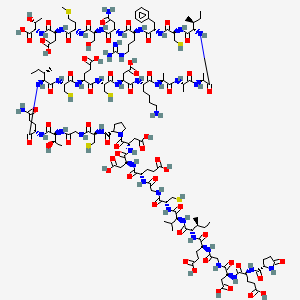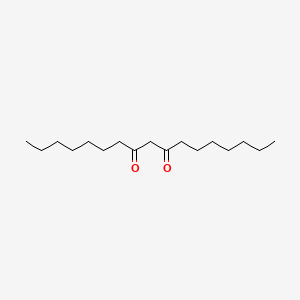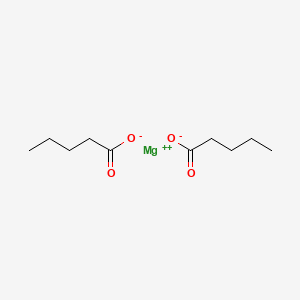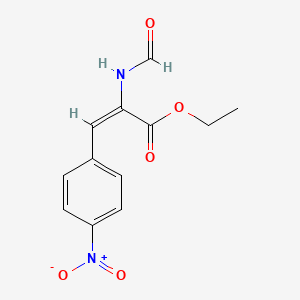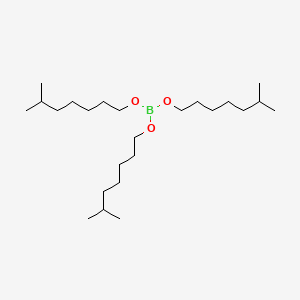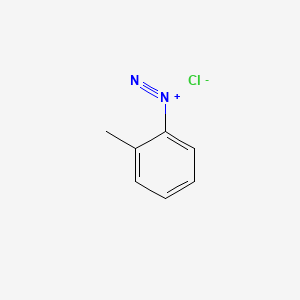
Methylbenzenediazonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylbenzenediazonium chloride is an organic compound belonging to the class of diazonium salts. These salts are characterized by the presence of a diazonium group (-N₂⁺) attached to a benzene ring. This compound is particularly notable for its reactivity and its role as an intermediate in various organic synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylbenzenediazonium chloride is typically synthesized through the diazotization of methylbenzenamine (also known as toluidine). The process involves the reaction of methylbenzenamine with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures (0-5°C) to stabilize the diazonium salt.
Industrial Production Methods: In an industrial setting, the preparation of this compound follows a similar route but on a larger scale. The reaction is carefully controlled to maintain the low temperature required for the stability of the diazonium salt. The use of continuous flow reactors can enhance the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions: Methylbenzenediazonium chloride undergoes a variety of reactions, including:
Substitution Reactions: The diazonium group can be replaced by other groups such as hydroxyl (-OH), halides (Cl, Br, I), and cyanide (-CN) through reactions like the Sandmeyer reaction.
Coupling Reactions: It can react with phenols and aromatic amines to form azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings.
Common Reagents and Conditions:
Substitution by Hydroxyl Group: This reaction is typically carried out by warming the diazonium salt solution, leading to the formation of phenol and the release of nitrogen gas.
Substitution by Halides: The reaction with potassium iodide or copper(I) chloride/bromide is carried out in the cold, resulting in the formation of iodobenzene or chlorobenzene/bromobenzene.
Coupling Reactions: These reactions are usually performed in alkaline conditions with the diazonium salt and the coupling component (phenol or aromatic amine) in an ice-cold solution.
Major Products:
- Phenol
- Iodobenzene
- Chlorobenzene
- Bromobenzene
- Azo Compounds
Scientific Research Applications
Methylbenzenediazonium chloride has a wide range of applications in scientific research:
- Chemistry: It is used as an intermediate in the synthesis of various aromatic compounds and dyes.
- Biology: It serves as a reagent in the modification of biomolecules, such as the labeling of proteins and nucleic acids.
- Medicine: The compound is utilized in the synthesis of pharmaceuticals, particularly in the development of drugs that require aromatic substitution reactions.
- Industry: this compound is employed in the production of pigments, dyes, and other colorants used in textiles, printing, and plastics.
Mechanism of Action
The reactivity of methylbenzenediazonium chloride is primarily due to the presence of the diazonium group, which is a good leaving group. In substitution reactions, the diazonium group is replaced by a nucleophile, resulting in the formation of a new aromatic compound and the release of nitrogen gas. In coupling reactions, the diazonium group forms a bond with an electron-rich aromatic ring, leading to the formation of azo compounds.
Comparison with Similar Compounds
Methylbenzenediazonium chloride can be compared with other diazonium salts such as:
- Benzenediazonium chloride
- Chlorobenzenediazonium chloride
- Nitrobenzenediazonium chloride
Uniqueness: this compound is unique due to the presence of the methyl group on the benzene ring, which can influence the reactivity and selectivity of the compound in various reactions. The methyl group can also affect the physical properties, such as solubility and stability, compared to other diazonium salts.
By understanding the properties, preparation methods, and applications of this compound, researchers can effectively utilize this compound in various fields of science and industry.
Properties
CAS No. |
107547-77-3 |
|---|---|
Molecular Formula |
C7H7ClN2 |
Molecular Weight |
154.60 g/mol |
IUPAC Name |
2-methylbenzenediazonium;chloride |
InChI |
InChI=1S/C7H7N2.ClH/c1-6-4-2-3-5-7(6)9-8;/h2-5H,1H3;1H/q+1;/p-1 |
InChI Key |
DYZUKPGAHDACCP-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=CC=C1[N+]#N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


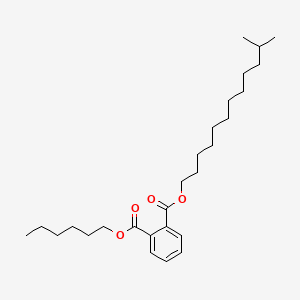
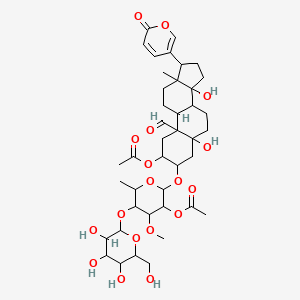

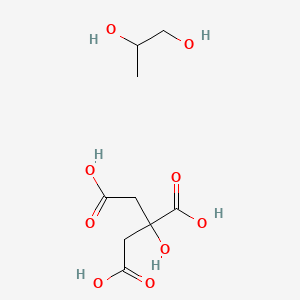
![2-chloro-N-(2-chloroethyl)-N-[(4-methoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B12645892.png)
